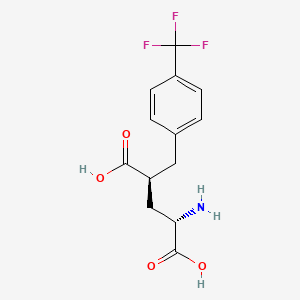
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid” is a derivative of L-glutamic acid. L-glutamic acid is one of the 20 standard amino acids used by living organisms to build proteins . The “4-(4-Trifluoromethyl-benzyl)” part suggests the presence of a benzyl group (a phenyl ring attached to a CH2 group) that is substituted with a trifluoromethyl group (CF3) at the 4-position of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include the characteristic structure of L-glutamic acid (a five-carbon chain with two carboxyl groups and one amino group), with a benzyl group substituted with a trifluoromethyl group attached at the 4-position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, trifluoromethyl groups are known to significantly influence the chemical behavior of the molecules they are part of, due to their high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence properties like polarity and reactivity .Scientific Research Applications
Biomedical Applications
Biodegradable Polymers
- γ-Poly-glutamic acid (γ-PGA), derived from glutamic acid, is explored for its utility in medicine due to its water solubility, biodegradability, biocompatibility, and non-toxicity. It has applications as a metal chelator, drug carrier, gene vector, vaccine adjuvant, tissue engineering material, and contrast agent, highlighting its potential as a biomedical material (Guoliang Wang et al., 2020).
Drug Delivery Systems
- Poly-γ-glutamic acid (γ-PGA) stands out in drug delivery applications due to its non-toxic, biodegradable, and biocompatible properties. Despite its higher production cost compared to synthetic plastics, its biodegradability positions γ-PGA as a potential alternative for synthetic plastics in drug delivery (O. Balogun-Agbaje, O. Odeniyi, Michael A. Odeniyi, 2021).
Industrial and Environmental Applications
Corrosion Inhibition
- Research into glutamic acid derivatives, including (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid, has identified their potential as efficient corrosion inhibitors for metals in various aggressive solutions. These derivatives can act as corrosion inhibitors or accelerators depending on the conditions, highlighting the need for further study to understand their inhibition mechanisms (Latifa Hamadi et al., 2018).
Future Directions
properties
IUPAC Name |
(2S,4S)-2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)/t8-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMWWMTSDUMAQ-WPRPVWTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435064 |
Source


|
| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |
CAS RN |
207508-60-9 |
Source


|
| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


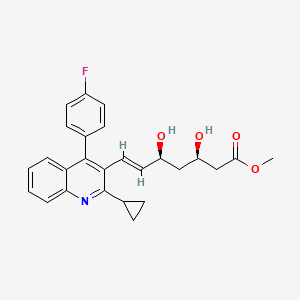

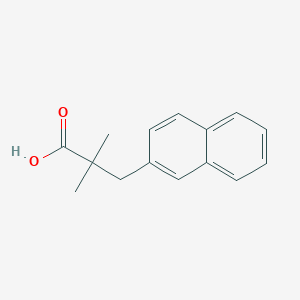

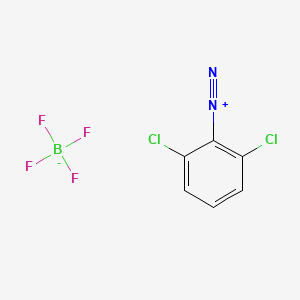
![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
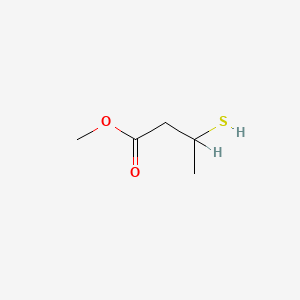
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)
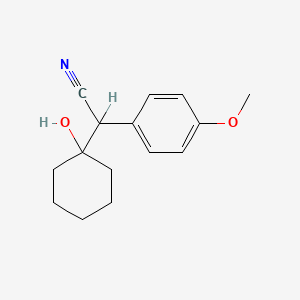


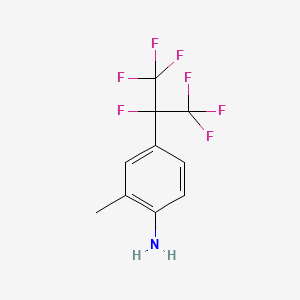
![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)